![molecular formula C12H13N3OS B11701203 (2Z)-5-methyl-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11701203.png)
(2Z)-5-methyl-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-5-méthyl-2-[(2E)-(4-méthylbenzylidène)hydrazinylidène]-2,5-dihydro-1,3-thiazol-4-ol est un composé organique complexe avec une structure unique qui comprend un cycle thiazole, une liaison hydrazone et un groupe méthylbenzylidène
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du (2Z)-5-méthyl-2-[(2E)-(4-méthylbenzylidène)hydrazinylidène]-2,5-dihydro-1,3-thiazol-4-ol implique généralement la condensation de 4-méthylbenz
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-5-METHYL-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the hydrazone linkage can yield the corresponding amine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2Z)-5-METHYL-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antitumor activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2Z)-5-METHYL-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents and biological activities.
Hydrazones: Compounds with a hydrazone linkage similar to (2Z)-5-METHYL-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE but lacking the thiazolidinone ring.
Uniqueness
The uniqueness of (2Z)-5-METHYL-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H13N3OS |
|---|---|
Poids moléculaire |
247.32 g/mol |
Nom IUPAC |
(2Z)-5-methyl-2-[(E)-(4-methylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13N3OS/c1-8-3-5-10(6-4-8)7-13-15-12-14-11(16)9(2)17-12/h3-7,9H,1-2H3,(H,14,15,16)/b13-7+ |
Clé InChI |
REPACSONFWLYSC-NTUHNPAUSA-N |
SMILES isomérique |
CC1C(=O)N/C(=N/N=C/C2=CC=C(C=C2)C)/S1 |
SMILES canonique |
CC1C(=O)NC(=NN=CC2=CC=C(C=C2)C)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide](/img/structure/B11701125.png)
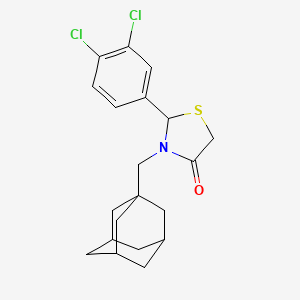

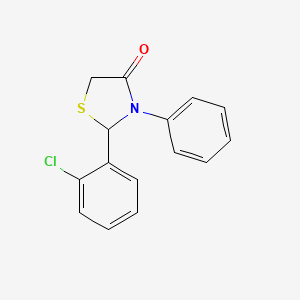
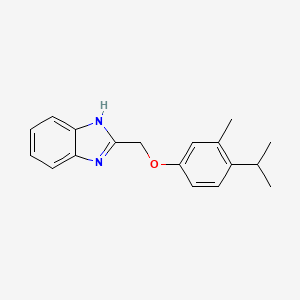
![1-ethyl-4-hydroxy-2-oxo-N-[2-(piperidin-1-yl)ethyl]-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11701166.png)
![(4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701178.png)
![2-{(E)-[2-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B11701183.png)
![3-Methyl-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11701184.png)
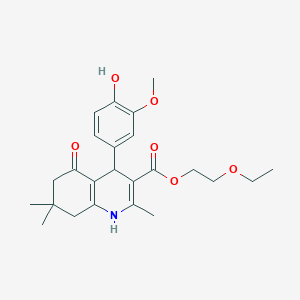
![3-Carbamoyl-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B11701190.png)
![6-(4-Methylphenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11701194.png)
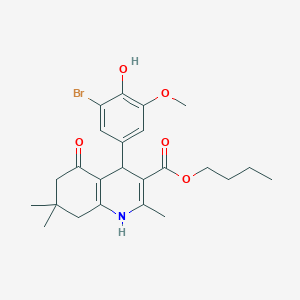
![2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11701197.png)
